molecular formula C18H14N6O2 B2632795 N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide CAS No. 1203305-48-9

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide

Cat. No. B2632795
CAS RN: 1203305-48-9
M. Wt: 346.35
InChI Key: LQJCBDLOYOFWRL-UHFFFAOYSA-N
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Description

“N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide” is a compound that belongs to a class of molecules known as phenylpiperazines . It is part of a novel series of compounds that have been synthesized and evaluated for phosphodiesterase (PDE) inhibition and antimicrobial activities .


Synthesis Analysis

The synthesis of this compound involves the N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst. This yields 4-(1H-imidazol-1-yl)benzaldehyde, which, when treated with substituted acetophenones, results in corresponding chalcones. Each chalcone, when further reacted with guanidine hydrochloride, results in the title compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include N-arylation, treatment with substituted acetophenones to yield chalcones, and reaction with guanidine hydrochloride .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t available, compounds in this class have been evaluated for phosphodiesterase (PDE) inhibition and antimicrobial activities .

Future Directions

The future directions for this compound and others in its class could involve further studies on their potential biological activities, such as PDE inhibition and antimicrobial activities. Additionally, these compounds could be evaluated for other potential therapeutic uses .

properties

IUPAC Name

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c25-18(15-2-1-9-26-15)23-14-5-3-13(4-6-14)22-16-10-17(21-11-20-16)24-8-7-19-12-24/h1-12H,(H,23,25)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJCBDLOYOFWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide

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